molecular formula C13H11NO2 B11887055 2,7-Dimethoxy-1-naphthonitrile

2,7-Dimethoxy-1-naphthonitrile

Cat. No.: B11887055
M. Wt: 213.23 g/mol
InChI Key: FSVASCVVFHHKAU-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-1-naphthonitrile is an organic compound with the molecular formula C₁₃H₁₁NO₂. It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by the presence of two methoxy groups and a nitrile group attached to a naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethoxy-1-naphthonitrile typically involves the reaction of 2,7-dimethoxynaphthalene with a suitable nitrile source under specific conditions. One common method includes the use of cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxy-1-naphthonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Amino derivatives

    Substitution: Halogenated naphthalenes

Scientific Research Applications

2,7-Dimethoxy-1-naphthonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,7-Dimethoxy-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-naphthonitrile
  • 8-Methoxy-2-naphthonitrile
  • 2-Chloro-6,7-dimethoxy-3-quinolinecarbaldehyde

Uniqueness

2,7-Dimethoxy-1-naphthonitrile is unique due to the specific positioning of its methoxy and nitrile groups on the naphthalene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2,7-dimethoxynaphthalene-1-carbonitrile

InChI

InChI=1S/C13H11NO2/c1-15-10-5-3-9-4-6-13(16-2)12(8-14)11(9)7-10/h3-7H,1-2H3

InChI Key

FSVASCVVFHHKAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C#N)OC

Origin of Product

United States

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